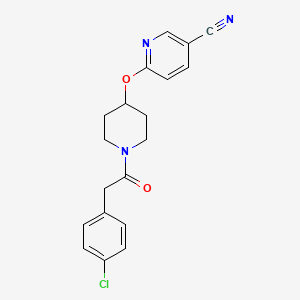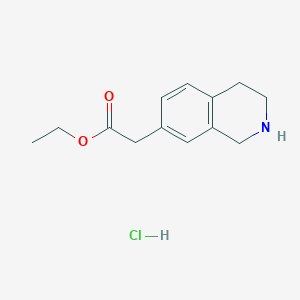
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride is a chemical compound with the molecular formula C13H17NO2.ClH. It is a derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in various fields of research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,2,3,4-tetrahydroisoquinoline as the starting material.
Reaction Steps: The compound is then subjected to acylation using ethyl chloroacetate in the presence of a suitable base, such as triethylamine, to form the ethyl ester derivative.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality. Large-scale reactors and continuous flow systems are often employed to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced amine derivatives.
Substitution Products: Derivatives with different functional groups.
科学研究应用
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride: A structural isomer with similar properties and applications.
2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine: A related compound with additional methoxy groups.
Uniqueness: Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride is unique in its specific structural features and the resulting biological and chemical properties. Its applications in various fields highlight its versatility and importance in scientific research and industry.
属性
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10;/h3-4,7,14H,2,5-6,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZPQJOTFORUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(CCNC2)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2953675.png)
![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)
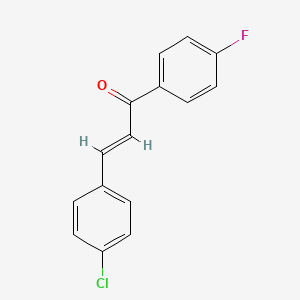
![[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2953679.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)
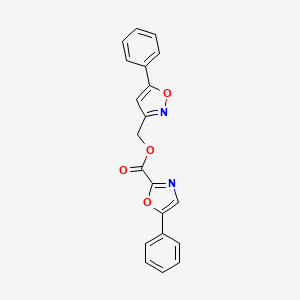
![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)
![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)
![8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2953687.png)
![3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE](/img/structure/B2953690.png)
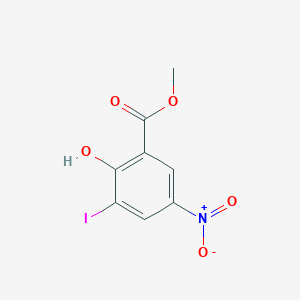
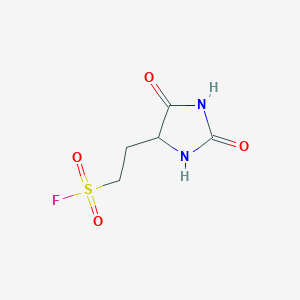
![N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide](/img/structure/B2953695.png)
